molecular formula C18H24N2O B2362406 3-cyclopentyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide CAS No. 852136-15-3

3-cyclopentyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide

Cat. No. B2362406
CAS RN: 852136-15-3
M. Wt: 284.403
InChI Key: FGDYIQCYFIXSHU-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide is a compound that contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . It has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives . This compound is often used for the maintenance treatment of asthma, often in conjunction with an inhaled steroid and/or long-acting bronchodilator .

Scientific Research Applications

Anti-Inflammatory Applications

  • Synthetic analogs of propanamide, similar in structure to the queried compound, have shown potential as non-acidic NSAIDs (Nonsteroidal Anti-Inflammatory Drugs). These compounds, including N-pyridinyl(methyl)indolylpropanamides, have demonstrated significant anti-inflammatory effects in topical applications. For example, certain compounds exhibited activities higher than ibuprofen and comparable to dexamethasone in TPA-induced mouse ear swelling assays (Dassonville et al., 2008).

Antimicrobial and Antitubercular Activities

  • A range of indole derivatives, including those with a propanamide structure, have been synthesized and evaluated for their antimicrobial and antitubercular activities. Some of these compounds have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Karuvalam et al., 2013).

Urease Inhibition

  • Bi-heterocyclic propanamides have been synthesized and tested for their urease inhibitory potential. These compounds, with a structure related to the compound , have demonstrated promising activity against the urease enzyme, suggesting potential applications in this area (Abbasi et al., 2020).

Immunomodulatory Effects

  • N-aryl-3-(indol-3-yl)propanamides, structurally related to the compound , have been studied for their immunosuppressive activities. Certain compounds within this category exhibited significant inhibitory activity on immune cell proliferation, indicating potential as immunomodulatory agents (Giraud et al., 2010).

Future Directions

Given the broad spectrum of biological activities associated with indole derivatives , there is considerable potential for further exploration and development of compounds like 3-cyclopentyl-N-((2-methyl-1H-indol-5-yl)methyl)propanamide. Future research could focus on synthesizing a variety of indole derivatives and screening them for different pharmacological activities.

properties

IUPAC Name

3-cyclopentyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-13-10-16-11-15(6-8-17(16)20-13)12-19-18(21)9-7-14-4-2-3-5-14/h6,8,10-11,14,20H,2-5,7,9,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDYIQCYFIXSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CCC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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